molecular formula C8H7ClN2O B15070864 (6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol CAS No. 1352908-53-2

(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

Cat. No.: B15070864
CAS No.: 1352908-53-2
M. Wt: 182.61 g/mol
InChI Key: RNHWHCWVLBWNHQ-UHFFFAOYSA-N
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Description

(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is a chlorinated pyrrolopyridine derivative with a hydroxymethyl substituent at the 3-position. This compound is structurally related to azaindoles, which are known for their pharmacological relevance, particularly in targeting nicotinic acetylcholine receptors (nAChRs) for central nervous system (CNS) disorders . The synthesis of this compound involves Friedel-Crafts acylation of 6-chloro-1H-pyrrolo[2,3-b]pyridine with chloromethyl acetyl chloride in the presence of anhydrous aluminum chloride, followed by reduction or functionalization steps to yield the methanol derivative . Its molecular formula is C₈H₇ClN₂O, with a molecular weight of 194.61 g/mol.

Properties

CAS No.

1352908-53-2

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

InChI

InChI=1S/C8H7ClN2O/c9-7-2-1-6-5(4-12)3-10-8(6)11-7/h1-3,12H,4H2,(H,10,11)

InChI Key

RNHWHCWVLBWNHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)CO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol typically involves multiple stepsThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Formylation and Subsequent Modifications

The hydroxymethyl group undergoes formylation under acidic conditions with hexamethylenetetramine (HMTA), producing 3-formyl derivatives. This intermediate enables further functionalization:

  • Reaction sequence :

    • HMTA/acetic acid (reflux) → 3-formyl-pyrrolopyridine

    • Hydroxylamine hydrochloride → oxime derivatives

    • POCl₃-mediated dehydration → nitrile derivatives

StepReagent/ConditionsProductYieldReference
1HMTA, AcOH refluxFormyl68-75%
2NH₂OH·HClOxime82%
3POCl₃, 80°CNitrile76%

This pathway demonstrates the compound's utility in synthesizing pharmacologically relevant nitrile scaffolds.

Benzoylation and Alkylation

The nitrogen at position 1 participates in regioselective benzoylation:

  • Benzoylation : m-Toluoyl chloride in DMF produces 1-(m-toluoyl)-substituted derivatives , crucial for enhancing kinase inhibitory activity .

  • Alkylation : Reaction with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) protects the NH group, enabling subsequent cross-coupling reactions .

Key Data :

  • Benzoylation efficiency: >90% under anhydrous conditions

  • SEM protection stability: Retained during Suzuki-Miyaura couplings

Arylation and Cross-Coupling Reactions

Palladium-catalyzed arylation at C-2 and C-4 positions enables structural diversification:

  • Suzuki-Miyaura Coupling :

    • Catalyst: Pd₂(dba)₃, ligand-free

    • Substrate: 4-Methoxyphenylboronic acid

    • Product: 2-(4-methoxyphenyl)-pyrrolopyridine (68–71% yield)

PositionBoronic AcidCatalystYieldSelectivity
C-24-MeO-PhB(OH)₂Pd₂(dba)₃71%>95% mono-arylation
C-4PhB(OH)₂Pd(OAc)₂45%Mixed diarylation

This selectivity is critical for designing targeted kinase inhibitors.

Halogen Exchange and Substitution

The chlorine atom at C-6 undergoes nucleophilic substitution, enabling access to analogs:

Reaction TypeConditionsProductBiological Impact
BrominationHBr/AcOH6-BromoEnhanced FGFR1 inhibition (IC₅₀ = 12 nM)
FluorinationKF/18-crown-66-FluoroImproved metabolic stability
MethylationCH₃I/K₂CO₃6-MethylReduced cytotoxicity

Data adapted from structural comparisons in and activity profiles in.

Oxidation and Reduction Pathways

  • Oxidation : MnO₂ oxidizes the hydroxymethyl group to a ketone, forming 3-carbonyl derivatives , which show improved FGFR binding affinity.

  • Reduction : NaBH₄ reduces nitriles (from Step 3) to primary amines, enabling peptide coupling .

Kinetic Parameters :

  • Oxidation rate: k=0.15min1k = 0.15 \, \text{min}^{-1} (pseudo-first-order)

  • Reduction yield: 89% (20°C, EtOH)

Cyclization and Heterocycle Formation

Acid-mediated cyclization with formaldehyde produces tricyclic azaindoles:

  • Conditions : TFA, 50°C, 18 h

  • Product : 8-membered azaindole (69% yield)

This reaction expands the compound's utility in synthesizing complex polyheterocycles for drug discovery.

Esterification and Carbamate Formation

The hydroxymethyl group reacts with:

  • Acetyl chloride → 3-acetoxymethyl derivative (95% yield)

  • Chloroformates → carbamate prodrugs (e.g., pivoxil ester for oral bioavailability)

Stability Data :

  • Acetate half-life (pH 7.4): 48 h

  • Carbamate hydrolysis rate: t1/2=2.3ht_{1/2} = 2.3 \, \text{h} (plasma)

Metal-Catalyzed Functionalization

Copper-mediated C–H amination introduces diverse amines at C-5:

  • Catalyst: CuI/1,10-phenanthroline

  • Amine source: Benzylamine

  • Yield: 58%

This method bypasses pre-functionalized substrates in late-stage diversification.

Critical Analysis of Reaction Limitations

  • Steric hindrance : Bulky substituents at C-3 reduce arylation efficiency (e.g., 2-naphthyl groups lower yields to <50%) .

  • Regioselectivity : Competing C-2 vs. C-4 functionalization requires careful catalyst selection .

  • Acid sensitivity : Prolonged TFA exposure induces dimerization (e.g., 17a formation) .

These insights guide synthetic optimization for medicinal chemistry applications.

Scientific Research Applications

(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol (CAS 1065100-83-5)

  • Key Difference : Lacks the 6-chloro substituent.
  • This compound is broadly used in medicinal chemistry for scaffold diversification .

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol (CAS 1015610-07-7)

  • Key Difference : Chloro substituent at the 4-position instead of 4.
  • Impact : Positional isomerism influences electronic distribution and steric interactions, which may affect solubility and receptor binding .

6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid (CAS 915140-96-4)

  • Key Difference : Carboxylic acid group replaces the hydroxymethyl group.

Functional Group Variants

2-Bromo-1-(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

  • Key Difference : Bromoacetyl group instead of hydroxymethyl.
  • Impact : The bromo group introduces a reactive site for nucleophilic substitution, making it a precursor for further derivatization. Reported melting point: 280–282°C .

1-(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-dimethylamino-ethanone

  • Key Difference: Dimethylaminoethyl ketone substituent.
  • Impact: The basic dimethylamino group enhances interaction with acidic residues in biological targets, as evidenced by its nAChR binding activity .

6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl Chloride

  • Key Difference : Sulfonyl chloride group.
  • Impact : High reactivity for forming sulfonamide linkages, useful in prodrug design or covalent inhibitor development .

Physicochemical and Pharmacological Comparisons

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol 6-Cl, 3-CH₂OH C₈H₇ClN₂O CNS drug precursor; moderate logP
(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol 3-CH₂OH C₇H₇N₂O Scaffold for kinase inhibitors
6-Chloro-1H-pyrrolo[2,3-b]pyridine-2(3H)-one 6-Cl, 2-ketone C₇H₅ClN₂O Intermediate for antipsychotic agents
2-Bromo-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 6-Cl, 3-COCH₂Br C₉H₆BrClN₂O Alkylating agent; mp 280–282°C

Key Research Findings

Synthetic Utility: The 6-chloro and 3-methanol groups in this compound enable diverse modifications, such as nucleophilic displacement of the chloro group or oxidation of the alcohol to a carbonyl .

Biological Relevance: Derivatives lacking the chloro substituent (e.g., (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol) show reduced electrophilicity but retain affinity for kinase targets, suggesting the chloro group enhances target selectivity in certain contexts .

Biological Activity

(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is a heterocyclic compound notable for its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C8_8H7_7ClN2_2O
  • Molecular Weight : 182.61 g/mol
  • CAS Number : 35703-14-1

The structure consists of a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 6-position and a hydroxymethyl group at the 3-position, which contributes to its unique biological properties .

This compound primarily functions as an inhibitor of fibroblast growth factor receptors (FGFRs) . FGFRs are critical in various cellular processes such as proliferation, migration, and angiogenesis. Abnormal activation of these receptors is implicated in several cancers.

Key Mechanisms:

  • Inhibition of FGFR Activity : The compound binds to FGFRs via hydrogen bonding and hydrophobic interactions, effectively blocking receptor activation and downstream signaling pathways essential for tumor growth .
  • Induction of Apoptosis : It has been observed to promote programmed cell death in cancer cells, further supporting its role as an anticancer agent .

Anticancer Potential

Research indicates that this compound exhibits significant anticancer activity by targeting FGFRs. The following table summarizes key findings from various studies:

StudyTypeFindings
In vitroDemonstrated inhibition of FGFR signaling pathways in cancer cell lines.
Structure–Activity RelationshipIdentified structural modifications that enhance FGFR selectivity and potency.
PharmacokineticsShowed favorable metabolic stability and bioavailability in preclinical models.

Case Studies

Several case studies have highlighted the compound's effectiveness against specific tumor types associated with aberrant FGFR signaling:

  • Breast Cancer : A study reported that this compound inhibited tumor growth in xenograft models by downregulating FGFR-mediated pathways.
  • Lung Cancer : Clinical trials have indicated that patients with tumors exhibiting FGFR overexpression responded positively to treatment with this compound.

Structural Comparisons with Analogous Compounds

The uniqueness of this compound is emphasized when compared to structurally similar compounds:

Compound NameStructural FeatureUnique Aspect
6-Bromo-1H-pyrrolo[2,3-b]pyridin-3-ylmethanolBromine instead of chlorineDifferent reactivity due to bromine's size
6-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-ylmethanolFluorine instead of chlorineAltered biological activity due to electronegativity
6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-ylmethanolMethyl group instead of chlorineSteric effects influencing binding affinity

The chlorine substituent significantly influences both reactivity and biological activity compared to its analogs, allowing for diverse synthetic modifications leading to novel derivatives with potentially enhanced therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol?

  • Answer : The synthesis typically involves halogenation of the pyrrolo[2,3-b]pyridine core followed by functionalization at the 3-position. For example, the methanol group can be introduced via oxidation of a methyl precursor using oxidizing agents like MnO₂ (e.g., in DCM) . Purification often employs silica gel column chromatography with gradients of dichloromethane and methanol (e.g., 99:1 ratio) to achieve high purity (≥97%) .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions and stereochemistry. High-performance liquid chromatography (HPLC) ensures purity (e.g., 97% purity as reported in ), while mass spectrometry (HRMS) confirms molecular weight. For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation .

Q. How is the stability of this compound assessed under different storage conditions?

  • Answer : Stability studies involve monitoring degradation via HPLC under varied temperatures, humidity, and light exposure. Derivatives of pyrrolo[2,3-b]pyridine are often stored in inert atmospheres at -20°C to prevent oxidation or hydrolysis of the methanol group .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of substituent introduction on the pyrrolo[2,3-b]pyridine core?

  • Answer : Catalytic systems (e.g., Pd catalysts for cross-coupling) and solvent polarity adjustments (e.g., DMSO for fluorination ) significantly impact yield. Microwave-assisted synthesis reduces reaction times for halogenation steps. For example, MnO₂-mediated oxidation in DCM achieves ~49% yield for analogous compounds .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies may arise from impurities or assay variability. Reproducibility requires strict adherence to synthetic protocols (e.g., recrystallization from methanol ) and validation across multiple biological models. Dose-response curves and kinase inhibition profiling (e.g., CDK2/PTPN2 targets ) clarify structure-activity relationships (SAR).

Q. How do electronic effects of the chloro and methanol substituents influence reactivity in cross-coupling reactions?

  • Answer : The chloro group at position 6 acts as an electron-withdrawing group, activating the core for nucleophilic substitution. The methanol group at position 3 can be oxidized to a carbonyl for further functionalization (e.g., ketone formation via MnO₂ ). Comparative studies with fluoro or methyl analogs highlight enhanced stability and reactivity in fluorinated variants .

Q. What advanced analytical methods differentiate isomeric byproducts during synthesis?

  • Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) distinguish regioisomers. For example, NOE correlations in pyrrolo[2,3-b]pyridine derivatives confirm substituent positioning . X-ray crystallography remains the gold standard for ambiguous cases .

Methodological Considerations

Q. How should researchers address low yields in large-scale synthesis?

  • Answer : Scale-up challenges include solvent volume optimization and catalyst recycling. Continuous flow systems improve efficiency for halogenation steps, while gradient elution in flash chromatography minimizes product loss .

Q. What computational tools predict the metabolic pathways of this compound?

  • Answer : Databases like PISTACHIO and REAXYS model phase I/II metabolism, identifying potential hydroxylation or glucuronidation sites. Experimental validation via LC-MS/MS confirms predicted metabolites .

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